![molecular formula C9H11NO3S B14441633 Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- CAS No. 75032-35-8](/img/structure/B14441633.png)
Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-: is an organic compound characterized by a benzene ring substituted with a nitro group at the 4-position and a 1-[2-(methylthio)ethoxy] group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- typically involves the nitration of a benzene derivative followed by the introduction of the 1-[2-(methylthio)ethoxy] group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylthio group may interact with thiol-containing biomolecules. The benzene ring provides a stable aromatic framework that can engage in π-π interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, 1-ethoxy-2-methyl-
- Benzene, 1-ethoxy-4-methyl-
Comparison: Compared to these similar compounds, Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- is unique due to the presence of both a nitro group and a 1-[2-(methylthio)ethoxy] group
Eigenschaften
CAS-Nummer |
75032-35-8 |
|---|---|
Molekularformel |
C9H11NO3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
1-(2-methylsulfanylethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-14-7-6-13-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
FQJUTKJBMTUSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


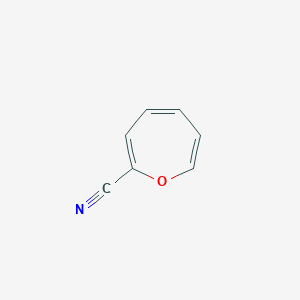
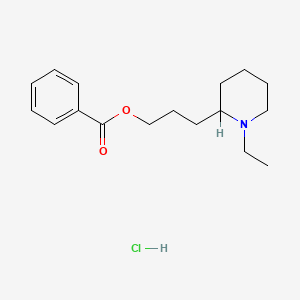

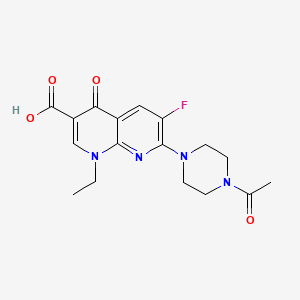
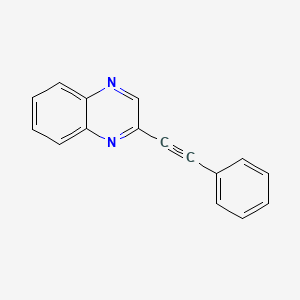
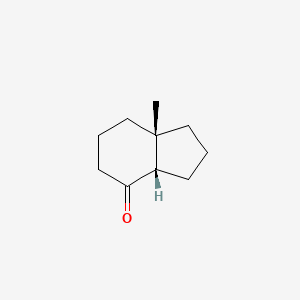


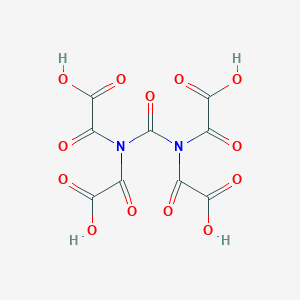
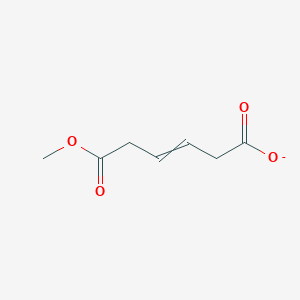
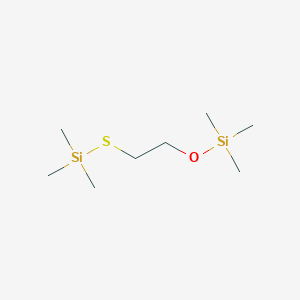
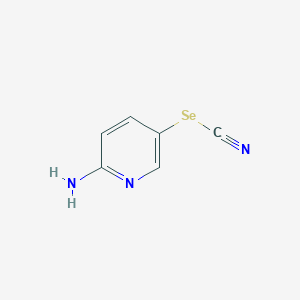
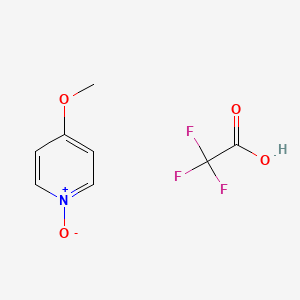
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
